molecular formula C10H17NO4S B566788 Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide CAS No. 1291487-31-4

Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide

Cat. No.: B566788
CAS No.: 1291487-31-4
M. Wt: 247.309
InChI Key: SZUIVGVHSGBMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide (CAS 1263182-09-7) is a spirocyclic compound featuring a unique heteroatom arrangement with sulfur and nitrogen atoms embedded in a bicyclic framework. Its molecular formula is C₁₀H₁₆N₂O₄S, characterized by a 2-thia-6-azaspiro[3.3]heptane core modified with a tert-butyl carboxylate group and two sulfonyl oxygen atoms. This compound has garnered attention as a key intermediate in pharmaceutical synthesis, particularly in the development of antibacterial agents for tuberculosis treatment.

Properties

IUPAC Name

tert-butyl 2,2-dioxo-2λ6-thia-6-azaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-9(2,3)15-8(12)11-4-10(5-11)6-16(13,14)7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUIVGVHSGBMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719173
Record name tert-Butyl 2,2-dioxo-2lambda~6~-thia-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291487-31-4
Record name tert-Butyl 2,2-dioxo-2lambda~6~-thia-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Spirocyclic Thia-Azaspiro Core

The spirocyclic backbone is constructed via a cyclization reaction between a thiol-containing precursor and an aziridine derivative. For example, 2-mercaptoethylamine derivatives undergo intramolecular cyclization under basic conditions to form the 2-thia-6-azaspiro[3.3]heptane framework. Key parameters include:

  • Temperature : 0–25°C to prevent side reactions.

  • Solvent : Methanol or dichloromethane (DCM) for optimal solubility.

  • Atmosphere : Inert nitrogen gas to avoid oxidation of intermediates.

Introduction of the Tert-Butyl Carboxylate Group

Esterification with tert-butyl chloroformate introduces the carboxylate moiety. This step typically employs:

  • Base : Triethylamine (TEA) or sodium bicarbonate to neutralize HCl byproducts.

  • Reaction Time : 1–3 hours at room temperature.

  • Yield : >90% when using anhydrous conditions.

Oxidation to the 2,2-Dioxide Derivative

The sulfur atom in the thia-azaspiro core is oxidized to a sulfone group using:

  • Reagents : Hydrogen peroxide (H₂O₂) or m-CPBA.

  • Conditions : 0–25°C in dichloromethane or ethyl acetate.

  • Monitoring : Thin-layer chromatography (TLC) to confirm completion.

Detailed Reaction Conditions and Optimization

Cyclization and Reduction Steps

Data from analogous spirocyclic syntheses reveal critical trends:

StepReagentSolventTemp (°C)Yield (%)Source
CyclizationNaBH₄MeOH0–2589.2–100
EsterificationTEADCM2095
Oxidationm-CPBAEtOAc0–2585–93

Key Observations :

  • Sodium borohydride (NaBH₄) in methanol achieves near-quantitative reduction of ketone intermediates to alcohols.

  • An inert atmosphere (N₂) prevents premature oxidation during cyclization.

Oxidation Protocol Comparison

The choice of oxidizing agent significantly impacts efficiency:

Oxidizing AgentSolventTime (h)Purity (%)Yield (%)
H₂O₂H₂O/EtOAc69280
m-CPBADCM29893

m-CPBA in dichloromethane provides superior yield and purity due to its stability and selectivity.

Purification and Characterization

Crystallization and Chromatography

Post-synthesis purification involves:

  • Crystallization : Diisopropyl ether precipitates the product as a white solid.

  • Column Chromatography : Silica gel with methanol/DCM gradients (1–10% MeOH) removes unreacted starting materials.

Analytical Data

  • ¹H NMR : Peaks at δ 1.42 ppm (tert-butyl), 3.88 ppm (spirocyclic protons).

  • LC-MS : m/z 247.31 [M+H]⁺ confirms molecular weight.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial methods optimize throughput using:

  • Flow Chemistry : Enhances heat transfer and reduces reaction time.

  • In-Line Monitoring : UV-vis spectroscopy ensures real-time quality control.

Solvent Recovery Systems

  • Distillation : Reclaims >95% of methanol and DCM for reuse.

  • Waste Reduction : Catalytic oxidation minimizes m-CPBA waste.

Challenges and Mitigation Strategies

Over-Oxidation Risks

  • Mitigation : Strict temperature control (0–5°C) during H₂O₂ additions.

  • Alternative Reagents : Dimethyl sulfoxide (DMSO) as a milder oxidant.

Hygroscopic Intermediates

  • Handling : Anhydrous sodium sulfate drying and glovebox use .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be used to modify the sulfur dioxide group, potentially converting it back to a thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thioether derivatives.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₁₇NO₄S
  • Molecular Weight : 247.31 g/mol
  • Structure : The compound features a spirocyclic structure that is significant for its biological interactions and chemical reactivity.

Synthesis and Reactivity

The synthesis of tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide typically involves several steps:

  • Formation of the Spirocyclic Core : Achieved through cyclization reactions involving thiols and aziridine derivatives.
  • Introduction of the Carboxylate Group : Accomplished via esterification with tert-butyl chloroformate.
  • Oxidation : The sulfur atom is oxidized to form the 2,2-dioxide using agents like hydrogen peroxide.

Types of Reactions

The compound can undergo various reactions:

  • Oxidation : Can form sulfone derivatives.
  • Reduction : Potentially converts to thioether derivatives.
  • Substitution : Engages in nucleophilic substitution reactions, particularly at carbon atoms adjacent to the sulfur atom.

Chemistry

In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure makes it an important intermediate in the development of new materials and catalysts.

Biology

The compound is significant in biological research due to its potential bioactivity. It can be utilized to study the effects of spirocyclic structures on biological systems, which may lead to insights into novel therapeutic targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structural features may allow it to interact with biological targets in innovative ways, paving the way for new pharmaceuticals.

Industrial Applications

In industrial settings, this compound can be employed in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity render it suitable for applications in producing polymers and resins.

Case Studies and Research Findings

  • Biological Activity Study : A study investigating the interaction of this compound with specific cellular pathways revealed potential anti-inflammatory properties, suggesting its application in treating inflammatory diseases.
  • Synthetic Application Research : Research highlighted efficient synthetic routes for producing this compound at scale, emphasizing its utility as a precursor for developing bifunctional compounds that could lead to advancements in material science.

Mechanism of Action

The mechanism by which tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide exerts its effects depends on its interaction with molecular targets. The spirocyclic structure may allow it to bind to specific enzymes or receptors, modulating their activity. The sulfur dioxide group can participate in redox reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes critical differences between Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide and structurally related spirocyclic compounds:

Compound Name CAS Number Molecular Formula Ring System Key Substituents Applications References
This compound 1263182-09-7 C₁₀H₁₆N₂O₄S 2-thia-6-azaspiro[3.3]heptane tert-butyl carboxylate, sulfonyl groups Antibacterial intermediates (tuberculosis)
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide (hemioxalate) Not provided C₅H₇NO₄S·0.5C₂H₂O₄ 2-thia-6-azaspiro[3.3]heptane Sulfonyl groups, hemioxalate counterion Intermediate (crystallographic studies)
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate 1352926-14-7 C₁₉H₂₆N₂O₂ 2,6-diazaspiro[3.4]octane tert-butyl carboxylate, benzyl group Laboratory research (non-therapeutic)

Key Findings and Insights

Structural Nuances: Ring Size and Heteroatoms: The target compound’s spiro[3.3] system with sulfur contrasts with the spiro[3.4] framework in tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate. Counterion Effects: The hemioxalate form of 2-thia-6-azaspiro[3.3]heptane 2,2-dioxide improves crystallinity, facilitating structural elucidation via X-ray crystallography (often using SHELX software ), though its therapeutic relevance remains unexplored .

Synthetic Utility: The target compound was synthesized with a 51% yield during coupling with 4-fluorobenzonitrile, demonstrating moderate efficiency as a building block for tuberculosis drug candidates .

Biological Relevance: The sulfur atom in the target compound may participate in hydrogen bonding or hydrophobic interactions with bacterial enzymes, a feature absent in nitrogen-only analogs. This could explain its preferential use in antibacterial contexts .

Biological Activity

Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide (CAS No. 1291487-31-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula: C₁₀H₁₇NO₄S
  • Molecular Weight: 247.31 g/mol
  • Structure: The compound features a spirocyclic structure which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific biological activities of this compound are still under investigation but show promise based on related compounds.

Antitumor Potential

Research into similar azaspiro compounds has indicated potential antitumor effects. For instance, compounds with analogous structures have shown cytotoxicity against cancer cell lines in vitro. Further studies are required to elucidate the specific mechanisms by which this compound may exert antitumor effects.

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberActivity TypeReference
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate19637855Antimicrobial
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate1147557-97-8Antitumor
Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate (target compound)1291487-31-4Under Investigation

Case Studies

  • Antimicrobial Study : A related study on spirocyclic compounds found that modifications to the nitrogen and sulfur atoms significantly influenced antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : Compounds with higher lipophilicity showed increased membrane permeability, enhancing their antimicrobial action.
  • Cytotoxicity Assay : In vitro assays on azaspiro derivatives revealed that certain substitutions led to enhanced cytotoxicity against human cancer cell lines.
    • Results : The presence of electron-withdrawing groups on the nitrogen atom was correlated with increased cytotoxic effects.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols starting from spirocyclic precursors. For example, intermediates derived from 2-thia-6-azaspiro[3.3]heptane-2,2-dioxide (CAS 1263182-09-7) have been coupled with fluorinated aryl nitriles under controlled conditions (e.g., 4-fluorobenzonitrile) to yield derivatives with ~51% yield . Key steps include:

  • Reagent selection : Use of LiAlH4 for reduction and tosyl chloride for sulfonylation .
  • Purification : Recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate high-purity products .
  • Yield optimization : Temperature control (0–20°C) and inert atmospheres (argon/nitrogen) mitigate side reactions .

Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in this spirocyclic compound?

  • 1H/13C NMR : Distinct signals for the tert-butyl group (δ ~1.42 ppm, singlet) and spirocyclic protons (δ 3.3–4.3 ppm) confirm regiochemistry. For example, coupling constants (e.g., J = 9.2–10 Hz) differentiate axial/equatorial protons in the spiro system .
  • HRMS : Accurate mass analysis (e.g., [M+H]+ 431.1569) validates molecular formula and functional groups .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond-length discrepancies and confirming spiro geometry .

Q. What are the common impurities encountered during synthesis, and how are they characterized?

  • By-products : Unreacted starting materials (e.g., 4-fluorobenzonitrile) or over-reduced intermediates.
  • Detection : LC-MS or TLC (Rf comparison against standards).
  • Mitigation : Adjust stoichiometry (e.g., limiting LiAlH4 to 2.0 mmol per 1.0 mmol substrate) and monitor reaction progress via in situ IR for carbonyl disappearance .

Advanced Research Questions

Q. How does the spirocyclic scaffold influence binding affinity in enzyme inhibition assays?

The rigid spiro structure enforces pre-organized conformations, enhancing selectivity for biological targets. For example:

  • Enzyme modulation : The sulfur atom and nitrogen lone pairs facilitate hydrogen bonding with catalytic residues (e.g., serine hydrolases) .
  • Biological assays : IC50 values for similar compounds (e.g., 2-thia-6-azaspiro derivatives) range from nM to µM in kinase inhibition studies, correlating with substituent electronic profiles .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT calculations : Model transition states for SN2 reactions at the sulfur or nitrogen centers. Basis sets (e.g., B3LYP/6-31G*) predict activation energies and regioselectivity .
  • Molecular docking : Simulations (AutoDock Vina) assess binding poses in enzyme active sites, guiding SAR for trifluoromethyl-substituted analogs .

Q. How can stereochemical control be achieved during asymmetric synthesis of chiral derivatives?

  • Chiral auxiliaries : Use of (R)-tert-butylsulfinyl groups directs diastereoselective formation, yielding enantiomeric excess (ee) >85% .
  • Chiral chromatography : Pirkle-type columns resolve racemic mixtures, with retention times validated by circular dichroism .

Q. What strategies address discrepancies in crystallographic data refinement for spirocyclic compounds?

  • SHELXL refinement : Apply restraints for anisotropic displacement parameters (ADPs) to manage thermal motion artifacts in the tert-butyl group .
  • Twinned data : Use SHELXE for pseudo-merohedral twinning correction, improving R-factor convergence (<0.05) .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

  • Degradation pathways : Hydrolysis of the carboxylate ester in protic solvents (e.g., methanol/water) forms carboxylic acid by-products.
  • Stability studies : Accelerated aging at 40°C/75% RH shows <5% degradation over 6 months when stored in anhydrous DCM or under argon .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.